molecular formula C₁₀H₁₄INO₂ B1160766 4-Iodo-2,6-bis(methoxymethyl)aniline

4-Iodo-2,6-bis(methoxymethyl)aniline

Cat. No.: B1160766
M. Wt: 307.13
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodo-2,6-bis(methoxymethyl)aniline is an aromatic amine derivative featuring an iodine atom at the para position (C4) and two methoxymethyl (–OCH2CH3) groups at the ortho positions (C2 and C6) of the aniline ring. The iodine substituent introduces significant electron-withdrawing effects, while the methoxymethyl groups contribute steric bulk and moderate electron-donating properties.

Properties

Molecular Formula

C₁₀H₁₄INO₂

Molecular Weight

307.13

Origin of Product

United States

Comparison with Similar Compounds

4-Isopropyl-2,6-bis(1-phenylethyl)aniline (KTH-13 Analogue)

Structural Differences :

  • Substituents : Replaces iodine with an isopropyl group and methoxymethyl with 1-phenylethyl groups.
  • Electronic Effects : Lacks the electron-withdrawing iodine, resulting in a more electron-rich aromatic ring.
  • Steric Profile : The bulky 1-phenylethyl groups create greater steric hindrance compared to methoxymethyl.

Functional Implications :

  • Biological Activity : Demonstrated anti-inflammatory properties via NF-κB inhibition in Cordyceps bassiana-derived analogues .
  • Solubility: Lower polarity due to non-polar isopropyl and phenylethyl groups, reducing aqueous solubility relative to the methoxymethyl-substituted compound.

4-Methoxy-2,6-bis((R)-1-phenylethyl)aniline

Structural Differences :

  • Substituents : Features a methoxy (–OCH3) group at C4 and chiral (R)-1-phenylethyl groups at C2/C5.
  • Electronic Effects: Methoxy is a stronger electron donor than methoxymethyl, increasing ring electron density.
  • Stereochemistry : Chiral phenylethyl groups enable stereoselective interactions, unlike the achiral methoxymethyl groups in the target compound.

Functional Implications :

  • Applications: Potential use in asymmetric catalysis or enantioselective drug design due to chiral centers .
  • Reactivity : Reduced steric flexibility compared to methoxymethyl, limiting conformational adaptability.

4-(Methoxymethyl)aniline

Structural Differences :

  • Substituents : Only one methoxymethyl group at C4, lacking iodine and the C2/C6 substituents.

Functional Implications :

  • Industrial Relevance : Marketed for broader industrial applications (e.g., intermediates in dye synthesis) due to simpler synthesis and lower molecular weight .
  • Reactivity : Higher susceptibility to electrophilic substitution at the ortho/para positions due to reduced steric protection.

4-Iodo-2,6-bis(isopropyl)phenol

Structural Differences :

  • Core Structure: Phenol (hydroxyl group) vs. aniline (amine group).
  • Substituents : Bis(isopropyl) groups at C2/C6 and iodine at C4.

Functional Implications :

  • Acidity: Phenolic –OH is acidic (pKa ~10), whereas the aniline –NH2 is basic (pKa ~4.6).

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Substituents (Positions) Molecular Weight Key Properties
4-Iodo-2,6-bis(methoxymethyl)aniline C11H16INO2 I (C4), –OCH2CH3 (C2/C6) 321.16 g/mol High polarity, moderate steric hindrance
4-Isopropyl-2,6-bis(1-phenylethyl)aniline C26H29N Isopropyl (C4), –CH(CH2Ph) (C2/C6) 355.52 g/mol Anti-inflammatory activity
4-Methoxy-2,6-bis((R)-1-phenylethyl)aniline C24H27NO –OCH3 (C4), –CH(CH2Ph) (C2/C6) 345.48 g/mol Chiral centers, stereoselective applications
4-(Methoxymethyl)aniline C8H11NO –OCH2CH3 (C4) 137.18 g/mol Industrial intermediate
4-Iodo-2,6-bis(isopropyl)phenol C12H17IO I (C4), –CH(CH3)2 (C2/C6) 304.17 g/mol Photosensitive, acidic

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